molecular formula C11H13NO2 B8696523 1-(6-Methoxyindolin-1-yl)ethanone CAS No. 4770-35-8

1-(6-Methoxyindolin-1-yl)ethanone

Cat. No. B8696523
Key on ui cas rn: 4770-35-8
M. Wt: 191.23 g/mol
InChI Key: WYFDKHJRBBVYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

To a solution of 1-acetyl-6-(methyloxy)-2,3-dihydro-1H-indole (2.0 g, 10.5 mmol) in acetic anhydride (150 mL) at 0° C. was added 70% nitric acid (1.03 g, 11.5 mmol) via a dropwise addition. After stirring the reaction at 0° C. for 2 hrs, the contents were allowed to warm to rt, the precipitate was filtered and washed with water. The filtrate was neutralized with 5.0 M NaOH, extracted with ethyl acetate (2×200 mL). The organic layers were combined, adsorbeded onto silica gel and purified by column chromatography (DCM to 2% MeOH/DCM). The derived residue was subsequently dissolved in methanol (200 mL), followed by the addition of 4M HCl(29 mL, 116 mmol). After heating at 60° C. for 3 hrs, the solvent was removed by rotary evaporation, the residue redissolved in THF (300 mL), washed with saturated NaHCO3 (300 mL) and the aqueous layer was extracted with THF (200 mL). The combined organic layers were filtered through a cotton plug, concentrated under reduced pressure, and placed under high vacuum for several hours to give 6-(methyloxy)-5-nitro-2,3-dihydro-1H-indole (1.1 g, 54% over two steps). ESIMS (M+H)+=195. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.90 (t, J=8.42 Hz, 2 H) 3.58 (t, J=8.52 Hz, 2 H) 3.75-3.79 (m, 3 H) 6.10 (s, 1 H) 7.14 (s, 1 H) 7.65 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[N+:15]([O-])([OH:17])=[O:16].Cl>C(OC(=O)C)(=O)C>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH2:5][NH:4]2)=[CH:8][C:9]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)OC
Name
Quantity
1.03 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via a dropwise addition
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (DCM to 2% MeOH/DCM)
DISSOLUTION
Type
DISSOLUTION
Details
The derived residue was subsequently dissolved in methanol (200 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 60° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in THF (300 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with THF (200 mL)
FILTRATION
Type
FILTRATION
Details
The combined organic layers were filtered through a cotton plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
placed under high vacuum for several hours

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C2CCNC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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